Myrtucommulone E

Description

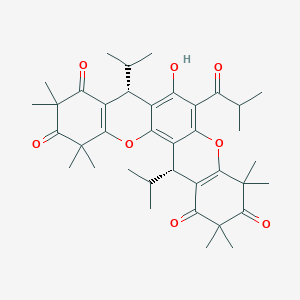

Structure

3D Structure

Properties

IUPAC Name |

(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O8/c1-15(2)18-20-26(40)24(25(39)17(5)6)28-21(27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12)19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28/h15-19,40H,1-14H3/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOOCQQOCBSNIP-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)[C@H](C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification and Systematics

Myrtucommulone E, along with other related myrtucommulone compounds, is naturally produced by the plant species Myrtus communis L. nih.govmdpi.com Commonly known as the common myrtle, this plant is an evergreen shrub or small tree belonging to the Myrtaceae family. wikipedia.orgwikipedia.org The Myrtaceae family is a large and diverse group of flowering plants, with approximately 6000 species, that is well-regarded for producing a wide array of bioactive compounds, including terpenes and polyphenols. nih.govresearchgate.net Myrtus communis is the sole representative of its family in the Mediterranean Basin. plantsrescue.com

The detailed taxonomic classification of Myrtus communis is provided below. invasive.orgusda.gov

| Rank | Scientific Name | Common Name |

| Kingdom | Plantae | Plants |

| Phylum | Magnoliophyta | Flowering Plants |

| Class | Magnoliopsida | Dicotyledons |

| Order | Myrtales | - |

| Family | Myrtaceae | Myrtle family |

| Genus | Myrtus | Myrtle |

| Species | M. communis L. | Common Myrtle |

Geographic Distribution of Source Organisms

The native habitat of Myrtus communis spans a wide geographical area. It is indigenous to the Mediterranean region, including Southern Europe, North Africa, and Western Asia. wikipedia.orgwikipedia.orgplantsrescue.com Its range extends from Macaronesia (Azores, Canary Islands, Madeira) eastward to Pakistan and the Indian Subcontinent. wikipedia.orgkew.org The plant is typically found in Maquis shrubland, an ecosystem that often develops after the clearing of primary Mediterranean forests. plantsrescue.com Due to its long history of cultivation, it has also been introduced to other parts of the world, including California, Texas, Louisiana, and parts of the Caribbean. kew.org Myrtus communis thrives in well-drained, moderately fertile soils and prefers a sunny, sheltered position. plantsrescue.compfaf.org It is recognized for its tolerance to drought, heat, and maritime exposure. plantsrescue.compfaf.org

Extraction Techniques from Plant Matrices

The initial step in isolating this compound is the extraction of bioactive compounds from the plant material, typically the leaves of Myrtus communis. nih.govnih.gov This process separates the desired secondary metabolites from the solid plant matrix. Both conventional and modern techniques are employed for this purpose.

Conventional Extraction Methods:

Maceration: This is a traditional solid-liquid extraction technique where the dried and ground plant material is soaked in a solvent for a specific period (e.g., 48-72 hours) at room temperature. scielo.br Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used due to their effectiveness in dissolving polar phenolic compounds. scielo.brresearchgate.net The mixture is periodically agitated to enhance the extraction efficiency.

Soxhlet Extraction: This method involves continuous extraction with a cycling solvent, which can be more efficient than simple maceration but uses heat, making it unsuitable for thermolabile compounds. biosciencejournals.com

Modern Extraction Methods:

Microwave-Assisted Extraction (MAE): This advanced technique utilizes microwave energy to heat the solvent in contact with the plant matrix, significantly accelerating the extraction process. researchgate.netnih.gov MAE is noted for its high efficiency, reduced solvent consumption, and drastically shorter extraction times (e.g., around 60 seconds) compared to conventional methods (e.g., 2 hours). nih.gov

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency ultrasonic waves to disrupt the plant cell walls, which facilitates deeper solvent penetration and improves the extraction yield. researchgate.netdergipark.org.tr

The choice of solvent is critical, with ethanol being frequently preferred due to its low toxicity, cost-effectiveness, and high efficiency in extracting polar compounds like acylphloroglucinols. researchgate.net After extraction, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. scielo.br

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for heat-sensitive compounds. biosciencejournals.com | Time-consuming, may result in lower extraction yields. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant matrix. | Very fast, efficient, reduced solvent use. nih.gov | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls. | Increased efficiency, can be performed at lower temperatures. researchgate.net | Requires specialized equipment. |

Chromatographic and Non-Chromatographic Isolation Strategies

The crude extract obtained from Myrtus communis is a complex mixture of numerous compounds. masterorganicchemistry.com Isolating this compound requires further purification steps, which are dominated by chromatographic techniques. frontiersin.org

The general strategy involves a multi-step process:

Solvent Partitioning: The crude extract is often first subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. The remaining hydroalcoholic phase can then be further extracted with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate, to create fractions with differing chemical compositions. scielo.br

Chromatographic Separation: The resulting fractions are then purified using various chromatographic methods. These techniques separate molecules based on their differential affinities for a stationary phase (a solid support like silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

Flash Chromatography: This is often used for the initial purification of fractions. It is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. scielo.brmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the target compound. researchgate.net It employs high pressure to pass the solvent through a column packed with very fine particles, allowing for the separation of compounds that are structurally very similar. frontiersin.orgnih.gov

By repeatedly applying these chromatographic steps, guided by analytical monitoring, it is possible to isolate this compound from the other co-extracted metabolites. acs.org

Purity Assessment Methodologies for Isolated this compound

After isolation, it is crucial to assess the purity of the this compound sample. acs.org Establishing the purity of a natural product is essential before conducting biological activity studies to ensure that the observed effects are attributable to the compound . frontiersin.org Several analytical methods are used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment. researchgate.net An isolated compound is considered pure if, under optimized conditions, its HPLC analysis shows a single, sharp, and symmetrical peak. nih.gov By using a diode-array detector (DAD), the spectral homogeneity of the peak can also be assessed to check for co-eluting impurities.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. A pure sample will show a prominent ion corresponding to the expected molecular mass of this compound, which helps confirm its identity and the absence of other significant components. masterorganicchemistry.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, including the arrangement of atoms and their connectivity. For a pure compound, the NMR spectrum should contain only the signals corresponding to the structure of this compound, without extraneous peaks that would indicate impurities. researchgate.net

Together, these methods provide comprehensive evidence of a compound's identity and its degree of purity, which is often reported as a percentage (e.g., >99% pure). scielo.br

| Methodology | Purpose in Purity Assessment |

| HPLC | Verifies the presence of a single component in the sample and quantifies its percentage purity. nih.gov |

| Mass Spectrometry (MS) | Confirms the molecular weight of the isolated compound, ensuring it matches the target molecule. masterorganicchemistry.com |

| NMR Spectroscopy | Confirms the chemical structure and reveals the presence of any structural impurities. researchgate.net |

Biosynthetic Pathways and Precursor Chemistry

Proposed Biosynthetic Routes to Myrtucommulone E

The formation of this compound is believed to follow a polyketide-derived pathway, a common route for the biosynthesis of acylphloroglucinols. vulcanchem.com This proposed pathway involves several key stages, beginning with the assembly of a polyketide chain and culminating in the formation of the characteristic trimeric structure of this compound.

A plausible biosynthetic scheme suggests that the core structure arises from the intramolecular Claisen reaction of a polyketide intermediate. mdpi.com This intermediate is formed from the condensation of three malonyl-CoA units and one isobutyryl-CoA unit. mdpi.com Subsequent cyclization reactions lead to the formation of phloroglucinol (B13840) and syncarpic acid precursors. vulcanchem.com The final trimeric structure of this compound is then assembled through Michael addition reactions between the phloroglucinol and syncarpic acid residues. vulcanchem.com It is noteworthy that the stereochemical outcomes of these final steps may be influenced by non-enzymatic processes. vulcanchem.com

Biomimetic synthesis approaches have been developed that are inspired by these proposed biosynthetic pathways. acs.org These synthetic strategies often involve key reactions such as Knoevenagel condensation and Michael additions to construct the complex polycyclic framework of myrtucommulones. acs.org

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process catalyzed by a suite of specific enzymes. While the complete enzymatic cascade has not been fully elucidated, key transformations have been identified. The initial step involves the condensation of precursor molecules, a reaction catalyzed by a polyketide synthase.

Following the formation of the initial polyketide chain, intramolecular Claisen condensation, a type of cyclization reaction, is a critical step. mdpi.com This reaction is responsible for forming the cyclic precursor, 2-isobutyrylcyclohexane-1,3,5-trione, which is a key intermediate in the pathway leading to both acylphloroglucinol and syncarpic acid moieties. Subsequent geminal dimethylation reactions are also crucial for stabilizing intermediates.

The final oligomerization of the phloroglucinol and syncarpic acid units occurs through Michael additions. vulcanchem.com While the exact enzymes catalyzing these specific additions in the biosynthesis of this compound are still under investigation, the intentional use of enzymatic reactions as key steps in synthetic designs has proven to be a powerful strategy. nih.gov

Genetic Regulation of this compound Production

The production of this compound, like other secondary metabolites, is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is a critical factor determining the yield of the final compound. While specific gene clusters responsible for this compound biosynthesis have not been definitively identified, comparative analysis of related species offers insights into the genetic basis of its production. mdpi.com

Research into the genetic regulation of related pathways, such as the purine (B94841) and pyridine (B92270) metabolic pathways, highlights the complexity of these systems. elifesciences.org For instance, the availability of precursor metabolites can trigger feedback inhibition and coordinate the transcriptional upregulation of pathway genes. elifesciences.org It is plausible that similar regulatory mechanisms, involving transcription factors and the sensing of intermediate metabolite levels, govern the biosynthesis of this compound. Further research, potentially involving genetic knockout or inactivation experiments, is needed to fully elucidate the genetic regulation of this intricate pathway. nih.gov

Precursors and Intermediate Metabolites in this compound Synthesis

The biosynthesis of this compound begins with simple primary metabolites. The key building blocks are derived from acetyl coenzyme A (acetyl-CoA) and malonyl-CoA, which are central molecules in cellular metabolism. iptsalipur.org Specifically, the pathway is proposed to commence with the condensation of one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. mdpi.com

This initial condensation reaction gives rise to a tetraketide intermediate. vulcanchem.com Subsequent intramolecular Claisen condensation of this intermediate yields 2-isobutyrylcyclohexane-1,3,5-trione. vulcanchem.commdpi.com This trione (B1666649) then serves as a precursor for the formation of the two key structural units of this compound: the phloroglucinol core and the syncarpic acid moieties. vulcanchem.com The final assembly into the complex trimeric structure of this compound occurs through the coupling of these intermediates. vulcanchem.com

| Precursor/Intermediate | Role in Biosynthesis |

| Isobutyryl-CoA | Initial building block, provides the isobutyryl group. mdpi.com |

| Malonyl-CoA | Provides the remaining carbon atoms for the polyketide chain. mdpi.com |

| Tetraketide intermediate | The initial product of the condensation reactions. vulcanchem.com |

| 2-Isobutyrylcyclohexane-1,3,5-trione | A key cyclic intermediate formed via Claisen condensation. vulcanchem.commdpi.com |

| Phloroglucinol residue | One of the two main structural units of this compound. vulcanchem.com |

| Syncarpic acid residue | The second main structural unit of this compound. vulcanchem.com |

Chemical Synthesis Approaches

Total Synthesis Strategies for Myrtucommulone E

The total synthesis of this compound and its congeners has been a subject of intense research, leading to several distinct and elegant approaches.

A notable biomimetic synthesis of (±)-myrtucommulones D and E was achieved in 6–7 linear steps from readily available biogenetic precursors. acs.orgacs.orgnih.govfigshare.com A key step in this process is a Zinc-mediated skeletal rearrangement, which efficiently assembles the polyfunctionalized xanthene core without the need for expensive and toxic heavy metal photocatalysts. acs.orgacs.orgnih.govfigshare.com The synthesis also features a regio- and diastereoselective (3+2)-annulation to construct the final 6/6/6/5/6-fused pentacyclic framework. acs.orgacs.org

Another successful strategy involved the first enantioselective total synthesis of this compound, which was pivotal in identifying it as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2). researchgate.net This synthesis hinged on a crucial chiral phosphoric acid (CPA)-catalyzed Michael addition reaction to install the key stereocenter. researchgate.net

Researchers have also developed a concise approach for the collective asymmetric total synthesis of Myrtucommulone D and five related congeners, including this compound. dntb.gov.uanih.gov This strategy rapidly assembles the challenging benzopyrano[2,3-a]xanthene core and establishes three contiguous stereocenters with high diastereoselectivity through a retro-hemiketalization/double Michael cascade reaction. nih.gov A Mitsunobu-mediated chiral resolution was also employed to achieve high optical purity. nih.gov

The synthesis of this compound's core structure has also been approached through a Knoevenagel condensation followed by a Michael addition and a final oxidation step. An acid-catalyzed reaction between an aldehyde derived from the Rieche formylation of a triketone and another triketone intermediate has also been reported to yield a precursor to both myrtucommulone D and E with a 76% yield and a 91:09 enantiomeric ratio.

| Total Synthesis Highlights | Key Reactions/Strategies | Reference |

| Biomimetic synthesis of (±)-Myrtucommulones D & E | Zn-mediated skeletal rearrangement, (3+2)-annulation | acs.orgacs.orgnih.govfigshare.com |

| First enantioselective total synthesis of this compound | Chiral phosphoric acid (CPA)-catalyzed Michael addition | researchgate.net |

| Collective asymmetric total synthesis of Myrtucommulone D & congeners | Retro-hemiketalization/double Michael cascade, Mitsunobu-mediated chiral resolution | dntb.gov.uanih.gov |

| Core structure synthesis | Knoevenagel condensation, Michael addition, oxidation | |

| Precursor synthesis for Myrtucommulone D & E | Acid-catalyzed reaction of aldehyde and triketone |

Semi-Synthesis and Analogue Derivatization of this compound

Starting from the natural product Myrtucommulone A, a series of 28 analogues were synthesized to explore their biological activities. nih.gov This modular strategy allowed for significant structural variations, including the replacement of the syncarpic acid moieties with dimedone or indandione, cyclization of the syncarpic acid with the acylphloroglucinol core, and substitution at various positions with different functional groups. nih.gov These semi-synthetic efforts led to the discovery of analogues with significantly improved inhibitory potency against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov

Furthermore, a series of this compound analogues were asymmetrically synthesized to evaluate their inhibitory effects on tyrosyl-DNA phosphodiesterase 1 (TDP1) and TDP2. researchgate.net This work identified an analogue, (+)-29, with potent and selective TDP2 inhibition. researchgate.net The synthesis of a biotin-linked myrtucommulone derivative has also been undertaken for affinity-based target identification studies. uni-saarland.de Semi-synthetic derivatives of myrtucommulone have also been investigated for their effects on Wnt/β-catenin signaling. mdpi.com

Synthetic Methodologies for Key Structural Motifs

The construction of the acylphloroglucinol core, a key structural motif in this compound, has been a focus of synthetic methodology development. An organocatalyzed tandem Knoevenagel-Michael reaction has been employed to build this core structure. This one-pot synthesis utilizes syncarpic acid derivatives and aldehydes under mild conditions, with cinchona alkaloid-derived catalysts to control the stereochemistry.

The biosynthesis of myrtucommulones is thought to involve the coupling of acylphloroglucinol and syncarpic acid residues via a Michael reaction. mdpi.com This understanding has inspired biomimetic approaches, such as a hemiacetalization/dehydration/[3+3]-type cycloaddition domino sequence, to construct the core structures of related myrtucommulones. acs.org

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with challenges, primarily due to its complex, sterically hindered, and angular 6/6/6/6/6-fused pentacyclic scaffold. acs.orgacs.org Achieving high stereoselectivity at its multiple chiral centers is a significant hurdle. nih.gov

Advanced Analytical Techniques for Myrtucommulone E Research

Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond initial identification, advanced spectroscopic methods provide deeper insights into the nuanced structural features of Myrtucommulone E.

Advanced NMR Spectroscopic Applications for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. diva-portal.org For complex molecules like this compound, advanced NMR experiments are essential for determining the preferred spatial arrangement of atoms, known as the conformational analysis. numberanalytics.com Techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) can be employed to establish through-space proximities between protons, providing crucial distance constraints. inrs.ca This information, combined with the measurement of J-coupling constants that give insight into torsional angles, allows for the construction of a detailed 3D model of the molecule. diva-portal.orginrs.ca Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, can then be used to generate a series of low-energy conformations that are consistent with the experimental NMR data. numberanalytics.cominrs.ca This integrated approach of experimental NMR data and computational modeling is critical for understanding the conformational dynamics of this compound, which can influence its biological activity. numberanalytics.comnih.gov The stability of the identified conformers can be further assessed through extended, free molecular dynamics simulations. inrs.ca

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules, such as this compound, with polarized light. numberanalytics.com These methods are paramount for determining the absolute configuration and conformation of stereoisomers. numberanalytics.compsu.edu Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two prominent chiroptical techniques. nsf.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. psu.edunsf.gov VCD, on the other hand, measures the differential absorption of polarized infrared radiation, offering insights into the vibrational modes of a chiral molecule. psu.edu The experimental ECD and VCD spectra of this compound can be compared with spectra predicted by quantum mechanical calculations for different possible stereoisomers. researchgate.net A strong correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. uqac.ca This combination of experimental chiroptical spectroscopy and theoretical calculations is a powerful approach for the unambiguous stereochemical elucidation of complex natural products. researchgate.netuqac.ca

Chromatographic Separation and Quantification in Complex Mixtures

Effective separation and accurate quantification are critical for studying this compound in its natural sources and biological samples.

HPLC-UV/DAD for Quantification in Biological/Botanical Extracts

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely used method for the quantification of specific compounds in complex mixtures like botanical extracts. koreascience.krnih.gov A DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. utm.mxresearchgate.net For the quantification of this compound, a reversed-phase HPLC method would typically be developed and validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). e-nps.or.kr The method involves separating the compound of interest from other components in the extract on a stationary phase, followed by its detection and quantification based on its UV absorbance at a specific wavelength. koreascience.kre-nps.or.kr This technique offers a reliable and reproducible means for the routine quality control and standardization of extracts containing this compound. koreascience.kr

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace analysis and comprehensive metabolite profiling. lcms.cznih.gov This technique couples the separation power of LC with the detection capabilities of tandem mass spectrometry. nih.gov In a typical LC-MS/MS experiment for metabolite profiling, a precursor ion corresponding to this compound or a suspected metabolite is selected and fragmented to produce a characteristic pattern of product ions. mdpi.com This fragmentation pattern serves as a highly specific fingerprint for the compound, enabling its confident identification and quantification even at very low concentrations in complex biological fluids or tissues. jmb.or.kranimbiosci.org This high sensitivity and specificity are crucial for studying the pharmacokinetics and metabolism of this compound, where concentrations can be exceedingly low. jmb.or.krnih.gov

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application | Key Information Provided | Common Detector/Method |

| Advanced NMR Spectroscopy | Conformational Analysis | 3D structure in solution, spatial arrangement of atoms, torsional angles. | ROESY, J-coupling analysis, Molecular Modeling. |

| High-Resolution Mass Spectrometry (HRMS) | Metabolomic Studies | Precise mass, elemental composition, identification of metabolites. | Orbitrap, FT-ICR, All-Ion Fragmentation (AIF). |

| Chiroptical Spectroscopy | Stereochemical Elucidation | Absolute configuration, conformation of stereoisomers. | Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD). |

| HPLC-UV/DAD | Quantification in Extracts | Concentration in botanical/biological extracts, quality control. | Ultraviolet (UV), Diode-Array Detector (DAD). |

| LC-MS/MS | Trace Analysis & Metabolite Profiling | Detection of low-level analytes, identification of metabolites in biological samples. | Triple Quadrupole (QqQ), Ion Trap, Q-TOF. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is emerging as a powerful "green" technology for the analysis and purification of complex natural products, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.commdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. ajrconline.org This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.com These properties make SFC particularly well-suited for the analysis of thermally labile and complex molecules, such as those found in plant extracts. mdpi.com

While direct applications of SFC for the specific analysis of this compound are not extensively documented in current literature, the technique's proven capabilities in separating complex mixtures of isomers and related natural products suggest its high potential in this area. Myrtucommulones, as a class, are known to exist as complex mixtures of stereoisomers and tautomers, which presents a significant analytical challenge. mdpi.com The NMR analysis of these compounds is often complicated by the presence of multiple stereoisomers, rotamers, and tautomers. uni-saarland.de SFC has demonstrated exceptional performance in the separation of chiral compounds and other isomers, often providing unique selectivity that is not achievable with HPLC. chromatographyonline.comchromatographyonline.com

The application of SFC, particularly when coupled with mass spectrometry (SFC-MS), would be highly advantageous for this compound research. This combination would not only facilitate the separation of this compound from other closely related acylphloroglucinols present in Myrtus communis extracts but also enable the resolution of its potential stereoisomers. mdpi.comnih.gov The development of a robust SFC-MS method would be invaluable for the accurate quantification of this compound in various samples and for the isolation of pure isomers for further pharmacological evaluation. Given that this compound has been identified in the butanolic fraction of Myrtus communis leaves with a molecular formula of C₃₈H₄₈O₈, SFC could provide a more efficient and environmentally friendly method for its preparative isolation compared to traditional chromatographic techniques. austinpublishinggroup.comchromatographytoday.com

The following table outlines typical parameters for an analytical SFC system that could be adapted for the analysis of this compound, based on methods used for similar complex natural products.

| Parameter | Value/Description |

| Column | Chiral stationary phases (e.g., amylose (B160209) or cellulose (B213188) derivatives) for isomer separation; Achiral C18 or polar-embedded columns for general analysis. |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., methanol (B129727), ethanol (B145695), or isopropanol). |

| Co-solvent Gradient | A gradient of 5% to 40% co-solvent over a short run time (e.g., 5-10 minutes). |

| Flow Rate | Typically in the range of 2-5 mL/min for analytical scale. |

| Backpressure | Maintained between 100 and 150 bar to ensure the mobile phase remains in a supercritical state. |

| Column Temperature | Usually maintained between 35 °C and 45 °C. |

| Detection | Photodiode Array (PDA) detector for UV-Vis spectra and Mass Spectrometry (MS) for identification and quantification. |

In Situ and Imaging Analytical Methods for this compound Distribution

Understanding the precise location of this compound within the plant tissues of Myrtus communis is crucial for elucidating its biosynthetic pathways and ecological roles. In situ and imaging analytical methods, particularly imaging mass spectrometry (IMS), provide the unique capability to visualize the spatial distribution of molecules directly in biological samples without the need for extraction or homogenization. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that has been successfully used to map the distribution of specialized metabolites in various plant species, including members of the Myrtaceae family. researchgate.net A study on the localization of formylated phloroglucinol (B13840) compounds (FPCs), which are structurally related to myrtucommulones, in Eucalyptus species provides a relevant methodological framework for investigating this compound. chromatographyonline.comresearchgate.net In this approach, thin cross-sections of plant tissues are coated with a matrix that facilitates the desorption and ionization of analytes when irradiated with a laser. By collecting mass spectra at thousands of discrete points across the tissue section, a chemical image of the distribution of specific molecules can be generated. researchgate.net

Applying MALDI-MSI to Myrtus communis would allow for the high-resolution mapping of this compound in different organs, such as leaves, stems, and flowers. This could reveal whether the compound is localized in specific cell types, such as epidermal cells, vascular tissues, or specialized secretory structures like glands, as has been observed for other defense-related compounds in the Myrtaceae family. researchgate.netwaters.com Such information is invaluable for understanding how and where the plant synthesizes and stores this compound, providing insights into its potential role in defending against herbivores or pathogens. researchgate.net Furthermore, combining MALDI-MSI with other imaging techniques, such as microscopy, can provide a direct correlation between the chemical distribution and the histological features of the tissue.

The table below summarizes the key parameters of a typical MALDI-MSI experiment that could be applied to study the distribution of this compound.

| Parameter | Value/Description |

| Sample Preparation | Fresh plant tissues (e.g., leaves, stems) are embedded and cryo-sectioned to a thickness of approximately 30 µm. |

| Matrix Application | A suitable matrix (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid) is applied uniformly over the tissue section using a sprayer. |

| Instrumentation | A high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or time-of-flight (TOF) analyzer, equipped with a MALDI source. |

| Spatial Resolution | Can range from 5 to 50 µm, allowing for cellular or near-cellular localization. |

| Mass Range | Set to include the m/z of this compound ([M-H]⁻ at m/z 631.6) and other related compounds. austinpublishinggroup.com |

| Data Analysis | Specialized software is used to generate ion-intensity maps for specific m/z values, revealing the spatial distribution of the corresponding molecules. |

Molecular Mechanisms of Action and Cellular Biology

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand with its receptor is a critical initiating event in many signal transduction pathways. nih.gov The binding of Myrtucommulone E to its molecular targets is influenced by its distinct trimeric structure, which creates a rigid, polycyclic framework. vulcanchem.com This structure is proposed to be formed through Michael additions between a central phloroglucinol (B13840) unit and two syncarpic acid moieties. vulcanchem.com

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of myrtucommulones has been shown to interact with various cellular proteins. For instance, Myrtucommulone A directly binds to the mitochondrial chaperonin heat-shock protein 60 (HSP60). mdpi.comresearchgate.net This interaction is thought to modulate HSP60's mitochondrial functions and contribute to the induction of apoptosis. mdpi.comresearchgate.net The binding of ligands to protein targets can be influenced by various models of interaction, including the "lock and key," "induced fit," and "conformational selection" models, which describe the specificity and dynamics of these interactions. researchgate.net Molecular docking studies are a valuable tool for predicting and analyzing the binding of small molecules like this compound to protein targets, providing insights into binding affinity and the specific residues involved in the interaction. mdpi.comscitechnol.com

Recent research has identified this compound as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme. researchgate.net This suggests a direct ligand-target interaction, where this compound binds to TDP2 and inhibits its enzymatic activity. The unique structural features of this compound, such as its stereochemistry and the presence of isopropyl and isobutyryl groups, likely contribute to its binding affinity and selectivity for specific protein targets. vulcanchem.com

Enzyme Inhibition and Activation Studies

This compound and its related compounds have been shown to modulate the activity of several key enzymes involved in various cellular processes.

A significant finding is the potent α-glucosidase inhibitory activity of myrtucommulones, including compounds structurally similar to this compound. vulcanchem.commdpi.com This inhibition is thought to occur through competitive binding to the enzyme's active site. vulcanchem.com Another critical area of enzyme modulation is the inhibition of enzymes involved in eicosanoid biosynthesis, such as cyclooxygenase (COX)-1 and 5-lipoxygenase, by myrtucommulone A. mdpi.com

More recently, this compound has been identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2). researchgate.net TDP2 is a DNA repair enzyme that can contribute to cancer cell resistance to certain chemotherapeutic agents. researchgate.net The inhibition of TDP2 by this compound can enhance the efficacy of topoisomerase 2 (TOP2) inhibitors, highlighting its potential in combination cancer therapy. researchgate.net Studies on analogues of this compound have demonstrated good TDP2 inhibition potency without significant inhibition of the related enzyme TDP1 at similar concentrations. researchgate.net

Furthermore, Myrtucommulone A has been shown to activate caspases, a family of proteases that play a crucial role in apoptosis. researchgate.net Specifically, it activates caspase-3, -8, and -9 in various cancer cell lines. mdpi.comresearchgate.net This activation is a key step in the execution of programmed cell death.

Table 1: Enzyme Modulation by this compound and Related Compounds

| Compound | Enzyme | Effect |

|---|---|---|

| Myrtucommulone C, D, E | α-glucosidase | Inhibition vulcanchem.commdpi.com |

| Myrtucommulone A | Cyclooxygenase-1 (COX-1) | Inhibition mdpi.com |

| Myrtucommulone A | 5-Lipoxygenase | Inhibition mdpi.com |

| This compound | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Selective Inhibition researchgate.net |

| Myrtucommulone A | Caspase-3 | Activation mdpi.comresearchgate.net |

| Myrtucommulone A | Caspase-8 | Activation mdpi.comresearchgate.net |

| Myrtucommulone A | Caspase-9 | Activation mdpi.comresearchgate.net |

Modulatory Effects on Signal Transduction Pathways

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing fundamental cellular processes. universiteitleiden.nl Myrtucommulones have been shown to modulate several of these pathways, contributing to their biological effects.

Myrtucommulone A has been reported to inhibit the phosphorylation of several key proteins in signal transduction cascades, including protein kinase B (Akt), c-Raf, ERK1/2, and p38. mdpi.com The Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. The Raf/MEK/ERK pathway is another critical cascade involved in cell growth and differentiation. By inhibiting these kinases, Myrtucommulone A can interfere with cancer cell migration, adhesion, and invasion. mdpi.com

Furthermore, Myrtucommulone A has been shown to inhibit the expression and phosphorylation of NF-κB in a dose-dependent manner. mdpi.com NF-κB is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

Recent studies have also implicated myrtucommulones as modulators of the Wnt/β-catenin signaling pathway. researchgate.netmdpi.com Myrtucommulone A was found to reduce the transcriptional activity of β-catenin, a key effector of the Wnt pathway, and down-regulate the expression of its target genes, such as Axin2 and Sp5, in colon cancer cells. mdpi.com Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making it an important therapeutic target.

Gene Expression Regulation by this compound

The modulation of signal transduction pathways by this compound and its analogs ultimately leads to changes in gene expression, which underlies many of their cellular effects. khanacademy.org Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are key mediators in this process. khanacademy.org

As mentioned previously, Myrtucommulone A inhibits the activity of the transcription factor NF-κB, which would lead to the downregulation of its target genes involved in inflammation and cell survival. mdpi.com Similarly, the inhibition of the Wnt/β-catenin pathway by Myrtucommulone A results in the decreased expression of Wnt target genes like Axin2 and SP5. mdpi.com

Studies on rhodomyrtone (B1254138), another acylphloroglucinol, have shown that it can significantly modulate the expression of genes in bacteria, particularly those involved in metabolic pathways, membrane function, and ATP-binding cassette transportation. nih.gov While these studies were not on this compound, they highlight the potential for this class of compounds to have broad effects on gene expression.

The activation of the tumor suppressor protein p53 is another mechanism by which gene expression can be altered. aging-us.com While direct evidence for this compound is pending, related compounds have been shown to induce p53-mediated apoptosis, which involves the transcriptional activation of pro-apoptotic genes. aging-us.com

Modulation of Cellular Organelle Function

This compound and its related compounds exert significant effects on the function of cellular organelles, particularly mitochondria. Mitochondria are central to cellular energy production, metabolism, and the regulation of apoptosis. wikipedia.orgnih.govnih.gov

Myrtucommulone A has been shown to directly interfere with mitochondrial function. researchgate.net It can cause the loss of the mitochondrial membrane potential and suppress mitochondrial ATP synthesis. mdpi.com This disruption of mitochondrial function is a key event in the induction of the intrinsic pathway of apoptosis. mdpi.com The interaction of Myrtucommulone A with the mitochondrial chaperonin HSP60 further underscores its impact on this organelle. mdpi.comresearchgate.net

The endoplasmic reticulum (ER) is another organelle whose function can be influenced by cellular signaling. The contact sites between mitochondria and the ER (MERCs) are critical for processes like calcium signaling and autophagy. mdpi.com While direct effects of this compound on MERCs have not been reported, its impact on mitochondrial function could indirectly affect these contact sites and the processes they regulate. Other organelles, such as lysosomes and peroxisomes, are also vital for cellular homeostasis, playing roles in degradation and detoxification, respectively. khanacademy.org

Autophagy and Apoptosis Induction Mechanisms

This compound and its analogs are potent inducers of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells. researchgate.net The induction of apoptosis by these compounds appears to be mediated primarily through the intrinsic or mitochondrial pathway. mdpi.com

This pathway is initiated by the disruption of mitochondrial function, leading to the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. mdpi.comresearchgate.net Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, including poly(ADP-ribose)polymerase (PARP). mdpi.comresearchgate.net Evidence also suggests the involvement of caspase-8, which is typically associated with the extrinsic pathway, indicating potential crosstalk between the two pathways. mdpi.comresearchgate.net

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. mdpi.com It can have both pro-survival and pro-death roles depending on the cellular context. oncotarget.comnih.gov The induction of autophagy is a complex process that can be triggered by cellular stress, such as nutrient deprivation or the inhibition of mTOR. mdpi.comnih.gov While Myrtucommulone A has been shown to induce apoptosis, its effects on autophagy are less clear. Some related compounds have been shown to induce autophagy, suggesting that this may be another mechanism by which acylphloroglucinols exert their cellular effects. researchgate.net

Cellular Uptake and Subcellular Localization Studies

The precise mechanisms governing the cellular uptake of this compound remain to be fully elucidated. Current research has not yet detailed the specific transporters or pathways involved in its entry into mammalian cells. However, insights into its subcellular destination can be inferred from the localization of its known molecular targets.

Detailed research findings indicate that this compound is a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a critical enzyme in DNA repair. researchgate.net The function of TDP2 is predominantly carried out within the nucleus and mitochondria, suggesting that this compound must traverse the cell and organellar membranes to exert its inhibitory effects.

Studies on the subcellular localization of TDP2 have revealed its presence in multiple cellular compartments. The full-length form of TDP2 contains a nuclear localization signal, directing it to the nucleus. embopress.org Concurrently, a shorter isoform, TDP2S, possesses a mitochondrial targeting sequence, leading to its enrichment within the mitochondria. embopress.orgembopress.org Both isoforms have been shown to be active in the mitochondria. embopress.org This dual localization of its target protein implies that this compound likely accumulates in both the nucleus and mitochondria to engage with TDP2.

Further supporting a mitochondrial localization, studies on the related compound Myrtucommulone A have demonstrated its capacity to act on mitochondria in human leukemia cells. researchgate.net This action includes inducing a loss of mitochondrial membrane potential and inhibiting the synthesis of mitochondrial ATP. researchgate.net While these findings pertain to a different myrtucommulone, they lend credence to the hypothesis that these acylphloroglucinols can access and act within the mitochondrial compartment. The re-localization of TDP2 from the nucleus to the cytoplasm has also been observed under certain conditions, such as during viral infections, which could influence the subcellular sites of action for its inhibitors. nih.gov

Table 1: Subcellular Localization of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

| Subcellular Location | Isoform | Supporting Evidence | Citation |

| Nucleoplasm | Full-length TDP2 | Contains a nuclear localization signal. | embopress.orgproteinatlas.org |

| Nuclear bodies | Full-length TDP2 | Observed in PML nuclear bodies. | uniprot.org |

| Mitochondria | Full-length TDP2 & TDP2S | TDP2S contains a mitochondrial targeting sequence. Both isoforms protect against mitochondrial DNA damage. | embopress.orgembopress.org |

| Cytosol | TDP2S | Enriched in the cytosol in addition to mitochondria. | embopress.org |

Pre Clinical Pharmacological Investigations in in Vitro Models

Anti-inflammatory Activities and Cytokine Modulation

Myrtucommulone E is structurally related to other myrtucommulones that have demonstrated significant anti-inflammatory properties. Myrtucommulone A, for instance, is known to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. mdpi.comnih.gov It also suppresses the formation of reactive oxygen species (ROS) and the release of elastase in polymorphonuclear leukocytes. mdpi.comresearchgate.net Furthermore, myrtucommulone A has been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in prostaglandin formation. mdpi.com

Studies on related compounds have shown modulation of key inflammatory signaling pathways. For example, some myrtucommulones can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38. mdpi.comkoreamed.orgresearchgate.net This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. mdpi.comnih.gov

While direct data on this compound's specific cytokine modulation is limited, its structural similarity to other bioactive myrtucommulones suggests it may possess similar anti-inflammatory mechanisms.

Antioxidant Mechanisms and ROS Scavenging

The antioxidant potential of myrtucommulones has been noted in several studies. Myrtucommulone A and semimyrtucommulone (B1249973) have been shown to protect low-density lipoprotein (LDL) from copper-induced oxidation and inhibit the formation of oxidative products from polyunsaturated fatty acids. mdpi.com The phloroglucinol (B13840) core, a common feature in these compounds, is recognized for its antioxidant properties. nih.gov

The general mechanism of antioxidant action for phenolic compounds involves the donation of electrons to neutralize free radicals, a process stabilized by resonance within the molecule. frontiersin.org They can also chelate metal ions, preventing them from participating in reactions that generate ROS, such as the Fenton and Haber-Weiss reactions. frontiersin.org

In vitro studies on related compounds have shown an ability to suppress the formation of ROS in activated polymorphonuclear leukocytes. nih.govresearchgate.net This ROS scavenging activity is a key component of their anti-inflammatory effects. Although direct studies on this compound's ROS scavenging capabilities are not extensively detailed, its chemical structure suggests it likely shares these antioxidant properties.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Myrtucommulones have been investigated for their potential as anti-cancer agents, demonstrating pro-apoptotic effects in various human cancer cell lines. mdpi.com Myrtucommulone A has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. mdpi.comresearchgate.net This leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation. researchgate.net Notably, this cytotoxic effect appears to be more pronounced in cancer cells compared to non-transformed cells like peripheral blood mononuclear cells and foreskin fibroblasts. mdpi.comnih.gov

Studies have reported the anti-proliferative activity of various myrtucommulones and related acylphloroglucinols against a range of cancer cell lines, including:

Murine leukemia (P388) mdpi.com

Prostate cancer (PC3, DU145) mdpi.com

Human liver carcinoma (HEpG2) mdpi.com

Lymphocytic leukemia (MT-4) mdpi.com

Human colorectal carcinoma (HCT116) mdpi.commdpi.com

Human cervix uteri carcinoma (HeLa) mdpi.com

The cytotoxic activity of these compounds is often linked to their chemical structure, with the acyl side chain playing a critical role. mdpi.com For instance, the aromatic phloroglucinol core is considered essential for the cytotoxic activity of myrtucommulones. nih.gov

Table 1: Anti-proliferative Activity of Myrtucommulone-Related Compounds in Cancer Cell Lines

Immunomodulatory Effects on Immune Cells

The immunomodulatory properties of myrtucommulones have been observed in vitro. For example, Myrtucommulone A has been shown to modulate cytokine expression in human mesenchymal stem cells (hMSCs), leading to a decrease in TNF-α, IL-6, and IL-8. nih.gov In another study, a related compound, rhodomyrtone (B1254138), was found to suppress TNF-α and IL-17A-induced inflammatory responses in keratinocytes. mdpi.com

In head kidney macrophages of rainbow trout, rhodomyrtone induced changes in the expression of genes related to both pro-inflammatory (IL-1β, IL-8, TNF-α) and anti-inflammatory (IL-10, TGF-β) cytokines. mdpi.com This suggests a complex immunomodulatory role rather than simple suppression. While direct evidence for this compound is scarce, the findings for structurally similar compounds indicate a potential to modulate immune cell functions and cytokine production. mdpi.comnih.gov

Neuroprotective Potential in Neuronal Cell Cultures

The neuroprotective properties of extracts from Myrtus communis have been suggested, and some of this activity may be attributable to its acylphloroglucinol constituents. mdpi.com While specific in vitro studies focusing on the neuroprotective effects of this compound in neuronal cell cultures are not widely reported, the known antioxidant and anti-inflammatory activities of related myrtucommulones are relevant to neuroprotection. Oxidative stress and inflammation are key pathological mechanisms in many neurodegenerative diseases.

Myrtucommulone A has been shown to induce apoptosis in PC12 cancer cells, which are derived from a pheochromocytoma of the rat adrenal medulla and are often used as a model for neuronal cells. researchgate.net This was associated with the production of intracellular ROS. researchgate.net These findings highlight the need for further research to understand the specific effects and potential therapeutic window of this compound in non-cancerous neuronal cell models.

Anti-microbial Activities against Pathogens

Myrtucommulones have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. mdpi.com Myrtucommulones C, D, and E have been reported to have effects against Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri. mdpi.com However, another study reported that this compound has weak to no activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) greater than 128 μg/mL. researchgate.net

The antibacterial mechanism of related compounds like rhodomyrtone against S. aureus is thought to involve targeting the cytoplasmic membrane, leading to a decrease in membrane potential and the release of cellular components. mdpi.com For myrtucommulones in general, the acyl side chain is considered a prerequisite for their antibacterial properties. mdpi.com

Table 2: Reported Anti-microbial Activity of this compound and Related Compounds

Metabolic Regulation in Cell-based Assays

The potential of myrtucommulones to influence metabolic pathways has been explored in cell-based assays. Myrtucommulones C, D, and E have been shown to possess α-glucosidase-inhibitory activity, suggesting a possible role in managing diabetes. mdpi.com α-glucosidase is an enzyme that breaks down complex carbohydrates into glucose, and its inhibition can help control postprandial blood sugar levels.

While direct studies on this compound's effect on key metabolic regulators like AMP-activated protein kinase (AMPK) are not available, AMPK is a central player in cellular energy homeostasis. wikipedia.org Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov Given the diverse biological activities of myrtucommulones, investigating their interaction with pathways like AMPK could reveal further therapeutic potential. nih.gov

Investigations into Multi-target Pharmacological Effects

This compound and its related acylphloroglucinol compounds have been the subject of various in vitro pharmacological investigations, revealing their capacity to interact with multiple biological targets. This multi-target profile suggests a complex mechanism of action underlying their diverse reported biological activities. Research has particularly highlighted their roles in cancer-related DNA repair, inflammatory cascades, and viral replication processes.

Inhibition of DNA Repair Enzymes

A significant finding in the study of this compound is its identification as a selective inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). researchgate.net TDP2 is a crucial enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. By inhibiting TDP2, compounds like this compound can potentially enhance the efficacy of these anticancer agents. researchgate.net

In vitro studies have demonstrated this selective inhibition. For instance, a synthetically produced analogue, (+)-29, exhibited potent inhibition of TDP2 with a half-maximal inhibitory concentration (IC50) of 5.4 ± 0.25 μM. researchgate.net Notably, this analogue showed high selectivity, as it did not inhibit the related enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) at concentrations up to 100 μM. researchgate.net This selectivity is a key attribute for potential therapeutic development. Further research on related compounds, such as (+)-Myrtucommulone D, has shown even more potent TDP2 inhibition with an IC50 value of 0.69 µM. researchgate.net The inhibition of TDP2 by these compounds has been shown to synergistically increase the cytotoxicity of the TOP2 inhibitor etoposide (B1684455) in various cancer cell lines. researchgate.netresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| This compound Analogue (+)-29 | TDP2 | 5.4 ± 0.25 μM | No inhibition of TDP1 at 100 μM | researchgate.net |

| (+)-Myrtucommulone D | TDP2 | 0.69 μM | Selective vs. TDP1 | researchgate.net |

Inhibition of Enzymes in Inflammatory Pathways

The myrtucommulone class of compounds demonstrates significant multi-target effects on key enzymes involved in the inflammatory response. In vitro studies have established that these compounds can dually inhibit both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.govmdpi.comthieme-connect.com These enzymes are critical for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. nih.gov

Myrtucommulone A, for example, is a known inhibitor of mPGES-1, 5-LO, and cyclooxygenase-1 (COX-1). nih.govmdpi.commdpi.com Myrtucommulone B also selectively inhibits mPGES-1 with an IC50 value of approximately 1 µM, without significantly affecting COX isoforms. Synthetic modifications of the myrtucommulone scaffold have led to analogues with even greater potency. One such analogue, compound 43 , improved mPGES-1 inhibition by 12.5-fold compared to the parent compound Myrtucommulone A, while another, compound 47 , enhanced 5-LO inhibition by 33-fold. nih.gov This dual-inhibition profile is noteworthy as it targets two major pathways in eicosanoid biosynthesis.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Myrtucommulone A | mPGES-1 | ~1 µM | nih.gov |

| Myrtucommulone A | 5-LO | 15.2 µM | nih.gov |

| Myrtucommulone B | mPGES-1 | ~1 µM | |

| Analogue 43 | mPGES-1 | 0.08 µM | nih.gov |

| Analogue 47 | 5-LO | 0.46 µM | nih.gov |

Antiviral Activity against SARS-CoV-2 Targets

In the context of antiviral research, extracts from Myrtaceae species, which are rich in myrtucommulones, have been investigated for their effects on SARS-CoV-2. mdpi.comnih.gov In vitro studies revealed that these extracts can act on multiple targets crucial for the viral life cycle. mdpi.combohrium.comresearchgate.netplu.edu The inhibitory effects were observed against the 3C-like protease (3CLpro) and the papain-like protease (PLpro), both of which are essential for viral replication. mdpi.comnih.gov Furthermore, the extracts were found to inhibit the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. mdpi.com

One study highlighted that an extract from Eugenia mosenii, which contains myrtucommulones, was a multi-target inhibitor, showing inhibition values greater than 72% against all three targets (RBD:ACE2 interaction, 3CLpro, and PLpro). mdpi.comnih.gov While specific data for pure this compound is not available, LC-MS/MS analysis and molecular docking studies identified an undescribed myrtucommulone compound as a potential multi-target agent against ACE2, Spike, PLpro, and 3CLpro. mdpi.comnih.govplu.edu

| Source of Myrtucommulones | Viral Target | Observed Effect | Reference |

|---|---|---|---|

| Eugenia mosenii Extract | RBD:ACE2 Interaction | >72% Inhibition | mdpi.com |

| SARS-CoV-2 3CLpro | >72% Inhibition | mdpi.com | |

| SARS-CoV-2 PLpro | >72% Inhibition | mdpi.com |

Pre Clinical Pharmacological Investigations in in Vivo Non Human Models

Anti-inflammatory Efficacy in Animal Models

Myrtucommulone has demonstrated significant anti-inflammatory effects in various animal models of acute inflammation. nih.govresearchgate.net In a carrageenan-induced paw edema model in mice, intraperitoneal (i.p.) administration of MC reduced the development of edema in a dose-dependent manner. nih.govresearchgate.net

Further studies using a murine pleurisy model, also induced by carrageenan, revealed more extensive anti-inflammatory actions. nih.gov In this model, MC treatment led to a notable reduction in several key inflammatory markers 4 hours after the carrageenan injection. The observed effects included:

A decrease in the volume of pleural exudate and the number of leukocytes present. nih.govmdpi.com

Reduced lung injury and neutrophil infiltration, as measured by myeloperoxidase activity. nih.govmdpi.com

Downregulation of the expression of intercellular adhesion molecule-1 (ICAM-1) and P-selectin in the lungs. nih.gov

Lower levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the pleural exudate. nih.govresearchgate.net

A reduction in leukotriene B₄ (LTB₄) levels in the pleural exudate, although prostaglandin (B15479496) E₂ (PGE₂) levels were not significantly affected. nih.gov

Decreased lung peroxidation and nitrotyrosine formation. nih.gov

These findings collectively indicate that Myrtucommulone exerts potent anti-inflammatory effects in vivo by targeting multiple mediators and pathways involved in the inflammatory cascade. nih.gov

Table 1: Effects of Myrtucommulone (MC) in a Mouse Pleurisy Model

| Parameter Measured | Observation | Reference |

|---|---|---|

| Pleural Exudate Volume | Reduced | nih.govmdpi.com |

| Leukocyte Count | Reduced | nih.govmdpi.com |

| Lung Injury (Histological) | Reduced | nih.gov |

| Neutrophil Infiltration (MPO) | Reduced | nih.govmdpi.com |

| ICAM-1 and P-selectin | Reduced Immunohistochemical Staining | nih.gov |

| TNF-α and IL-1β Levels | Reduced in Pleural Exudate | nih.govresearchgate.net |

| Leukotriene B₄ (LTB₄) Levels | Reduced in Pleural Exudate | nih.gov |

| Prostaglandin E₂ (PGE₂) Levels | Not Significantly Changed | nih.gov |

| Lung Peroxidation (TBARS) | Reduced | nih.gov |

| Nitrotyrosine and Poly(ADP-ribose) | Reduced Immunostaining | nih.gov |

Anti-tumor Efficacy in Xenograft and Syngeneic Animal Models

Information regarding the in vivo anti-tumor efficacy of Myrtucommulone E in xenograft and syngeneic animal models is not available in the reviewed scientific literature. Preclinical cancer research frequently utilizes these models to assess the effectiveness of novel therapeutic agents. criver.comherabiolabs.com Syngeneic models, which involve implanting mouse tumor cell lines into immunocompetent mice of the same inbred strain, are particularly valuable for evaluating immunotherapies. crownbio.comcrownbio.com Xenograft models, in contrast, typically involve implanting human tumor cells into immunodeficient mice. nih.gov While in vitro studies have shown that MC can induce apoptosis in various cancer cell lines, corresponding in vivo efficacy studies in animal models are needed to validate these findings. researchgate.net

Neuroprotective Outcomes in Animal Models of Neurological Disorders

While in vitro studies using cell lines have suggested potential neuroprotective effects of compounds from Myrtus communis extracts, specific in vivo studies in animal models of neurological disorders focusing on this compound are not detailed in the available search results. mdpi.com Animal models are critical for understanding the pathophysiology of neurodegenerative diseases and for testing the in vivo efficacy of potential neuroprotective agents. scielo.brfrontiersin.org Such models, including those for Alzheimer's and Parkinson's disease, aim to replicate aspects of human pathology and clinical symptoms. scielo.brfrontiersin.org Future research using these established animal models would be necessary to determine if the in vitro neuroprotective potential of myrtle-derived compounds translates to an in vivo setting. mdpi.com

Modulation of Metabolic Disorders in Animal Models

Research into the effects of this compound on metabolic disorders in animal models is limited. While some compounds from the myrtucommulone family have shown α-glucosidase-inhibitory activity in vitro, which is relevant to diabetes, in vivo data is scarce. mdpi.com Animal models of metabolic diseases, such as those induced by high-fat diets or genetic modifications (e.g., ob/ob mice), are essential for studying conditions like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). mdpi.comcyagen.com One study investigated the effects of a Myrtus communis (MC) extract in a high-fat diet-induced obesity model in rats. The findings indicated that the MC extract improved altered serum lipid profiles and reduced oxidative stress in cardiac and aortic tissues. researchgate.net However, these results are for a general extract and not specifically for this compound.

Immunomodulatory Effects in Animal Models

Specific in vivo studies detailing the immunomodulatory effects of this compound in animal models are not extensively covered in the available literature. Immunomodulatory agents can influence the immune system by enhancing or suppressing immune responses. plos.org The anti-inflammatory activities observed for the parent compound Myrtucommulone in murine models, such as the reduction of pro-inflammatory cytokines (TNF-α, IL-1β) and leukocyte infiltration, are indicative of immunomodulatory properties. nih.govresearchgate.net These effects suggest an ability to temper excessive immune responses in the context of acute inflammation. nih.gov However, dedicated studies in animal models designed to probe broader immunomodulatory actions, such as effects on T-cell proliferation or macrophage function in vivo, have not been specifically reported for this compound.

Organ-Specific Biological Responses in Animal Studies

Investigations into Myrtucommulone have revealed several organ-specific responses in animal models, primarily related to its anti-inflammatory effects. In a murine model of pleurisy, Myrtucommulone treatment resulted in significant protective effects on the lungs, including reduced tissue injury, decreased neutrophil infiltration, and lower levels of local inflammatory mediators. nih.gov Pharmacokinetic modeling in rats suggests that Myrtucommulone distributes to various tissues, with predicted accumulation in the skin and brain, where concentrations may exceed those in plasma over time. core.ac.ukthieme-connect.com This distribution pattern suggests the potential for biological activity in these specific organs. core.ac.uk Additionally, a study using a Myrtus communis extract in a rat model of nephrolithiasis (kidney stones) suggested a protective effect on the kidneys. researchgate.net

Pharmacokinetic Studies in Animal Models (Metabolism, Distribution – excluding human data)

The pharmacokinetics of Myrtucommulone (MC) have been investigated in rats, providing insights into its absorption, distribution, and metabolism. core.ac.uknih.gov A pilot study in rats following oral administration showed that MC is absorbed, with average plasma levels of 258.67 ng/mL reached one hour after administration. core.ac.ukthieme-connect.comnih.gov

Metabolism studies using rat liver microsomes indicate that Myrtucommulone undergoes extensive phase I metabolism. core.ac.uknih.gov The primary metabolic pathways involve hydroxylation, bihydroxylation, and demethylation of the parent compound. core.ac.ukthieme-connect.com

Physiologically-based pharmacokinetic (PBPK) modeling based on the rat data suggests that Myrtucommulone is rapidly and widely distributed throughout the body. core.ac.uknih.gov The model predicted significant distribution to various tissues, including skin, muscle, and brain, in addition to plasma. core.ac.uknih.gov This extensive tissue uptake is supported by a high calculated volume of distribution. core.ac.uk The modeling also indicated that the concentration of MC in tissues like the skin and brain might reach a plateau that surpasses plasma concentrations toward the end of a dosing interval, suggesting potential accumulation in these organs. core.ac.uk

Table 2: Summary of Pharmacokinetic Findings for Myrtucommulone in Rats

| Pharmacokinetic Parameter | Finding | Reference |

|---|---|---|

| Absorption | Orally absorbed, reaching average plasma levels of 258.67 ng/mL at 1 hour. | core.ac.uknih.gov |

| Distribution | Rapid and extensive distribution to tissues including plasma, skin, muscle, and brain. | core.ac.ukthieme-connect.comnih.gov |

| High volume of distribution suggests intensive tissue uptake. | core.ac.uk | |

| PBPK modeling predicts potential accumulation in skin and brain. | core.ac.uk | |

| Metabolism | Undergoes extensive phase I metabolism in rat liver microsomes. | core.ac.ukthieme-connect.comnih.gov |

| Metabolites include hydroxylated, bihydroxylated, and demethylated forms. | core.ac.uknih.gov |

Structure Activity Relationship Sar Studies and Structural Modifications

Elucidation of Pharmacophores for Myrtucommulone E

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For this compound and related compounds, the core pharmacophore is built upon an acylphloroglucinol scaffold. mdpi.comnih.gov

This compound's structure is characterized by a rigid, pentacyclic chromeno[2,3-a]xanthene core, which is formed from a central phloroglucinol (B13840) unit linked to two syncarpic acid moieties through Michael adduct formations. vulcanchem.com Key structural features that contribute to its biological profile include:

The Acylphloroglucinol Nucleus : This is the foundational component to which other residues are attached. mdpi.com

The Acyl Side Chain : The isobutyryl group at the C6 position is a key feature. Studies on related acylphloroglucinols indicate that the nature and lipid affinity of this acyl tail are critical prerequisites for certain biological effects, such as antibacterial properties. vulcanchem.comnih.gov

Peripheral Substituents : The structure includes two isopropyl groups at the C8 and C14 positions and numerous methyl groups, which contribute to the molecule's hydrophobicity and steric profile. vulcanchem.com

SAR studies on related compounds, such as Myrtucommulone A, have provided further insight. Modifications, such as replacing the syncarpic acid units with indandione or altering the acyl residue, have been shown to significantly impact inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), highlighting the importance of these specific structural components to the pharmacophore. nih.gov

Synthesis and Evaluation of this compound Analogues

To explore and refine the therapeutic potential of this compound, researchers have undertaken its total synthesis and the creation of novel analogues. researchgate.netresearchgate.net A key achievement has been the first enantioselective total synthesis of this compound, which also enabled the production of a series of new analogues. researchgate.netsemanticscholar.orgdoi.org

These synthetic analogues have been primarily evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme that contributes to cancer cell resistance against certain chemotherapies. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The natural product this compound itself was identified as a selective TDP2 inhibitor. researchgate.net Subsequent synthesis and evaluation of its analogues aimed to improve upon this activity.

One notable analogue, designated (+)-29 , demonstrated a significant TDP2 inhibition potency with an IC₅₀ value of 5.4 ± 0.25 μM. researchgate.netresearchgate.netresearchgate.net Importantly, this analogue showed high selectivity, as it did not inhibit the related enzyme TDP1 at concentrations up to 100 μM. researchgate.netresearchgate.net Furthermore, analogue (+)-29 was found to synergistically enhance the cytotoxicity of etoposide (B1684455), a topoisomerase II (TOP2) inhibitor, in cancer cell lines. researchgate.netresearchgate.net

The evaluation of other myrtucommulones has revealed additional biological activities. Myrtucommulone C, D, and E have been identified as potent inhibitors of α-glucosidase, with activities surpassing the clinical standard, acarbose. mdpi.comresearchgate.netpatsnap.com

| Compound/Analogue | Structural Information | Biological Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Natural Product | TDP2 | Identified as a selective inhibitor | researchgate.net |

| Myrtucommulone C | Natural Product | α-glucosidase | 35.4 ± 1.15 μM | researchgate.net |

| (+)-Myrtucommulone D | Natural Product Enantiomer | TDP2 | 0.69 µM | researchgate.netresearchgate.net |

| Analogue (+)-29 | Synthetic Analogue of this compound | TDP2 | 5.4 ± 0.25 μM | researchgate.netresearchgate.netresearchgate.net |

| Analogue 43 | Synthetic Analogue of Myrtucommulone A (Indandione replacement) | mPGES-1 | 0.08 μM | nih.gov |

| Analogue 47 | Synthetic Analogue of Myrtucommulone A (Indandione replacement, Phenyl substitution) | 5-LO | 0.46 μM | nih.gov |

Impact of Stereochemistry on Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products, as interactions with biological targets like enzymes and receptors are often highly specific. nih.govmichberk.comnih.gov For this compound, its precise stereostructure is critical to its function.

The absolute configuration of this compound has been unambiguously determined as (8R,14R) through single-crystal X-ray diffraction analysis. vulcanchem.comresearchgate.net The development of an enantioselective synthesis for this compound and its analogues underscores the recognized importance of chirality for this class of molecules. researchgate.netsemanticscholar.org

Studies on the closely related Myrtucommulone D further illustrate this point. Biological evaluation of its separated enantiomers revealed that (+)-myrtucommulone D is a potent inhibitor of TDP2, with an IC₅₀ value of 0.69 µM. researchgate.netresearchgate.net The ability to synthesize and test individual stereoisomers is crucial for defining which spatial arrangement confers the optimal activity.

Rational Design of this compound Derivatives

Rational drug design utilizes the knowledge gained from SAR studies to create new derivatives with improved potency, selectivity, or other pharmacological properties. researchgate.net The systematic synthesis and evaluation of analogues of myrtucommulones serve as a clear example of this approach. nih.gov

Based on the core scaffold of Myrtucommulone A, researchers have rationally designed derivatives by making specific, targeted structural modifications. nih.gov These have included:

Replacement of Core Moieties : Substituting the syncarpic acid portions of the molecule with other cyclic diones like dimedone or indandione to probe the importance of this region. nih.gov

Alteration of Substituents : Replacing the methine bridge linkers and the acyl side chain with various other groups, such as isopropyl, isobutyl, n-pentyl, or phenyl groups. nih.gov